(R)-2-amino-3-cyclohexylpropanamide
Description
Contextualization within Unnatural α-Amino Acid Derivatives
Unnatural α-amino acids (UAAs) and their derivatives are amino acids that are not among the 20 proteinogenic amino acids. nih.gov These compounds are of significant interest in medicinal chemistry and materials science due to their potential to introduce novel properties into peptides and other bioactive molecules. nih.gov The incorporation of UAAs can lead to peptides with enhanced stability, constrained conformations, and altered biological activities. acs.org
(R)-2-amino-3-cyclohexylpropanamide falls into the category of UAA derivatives. The cyclohexyl group imparts a bulky and lipophilic character to the molecule, which can influence its interactions with biological targets. The synthesis of such unnatural amino acid derivatives often requires specialized stereoselective methods to ensure the desired chirality, which is crucial for their function. rsc.org
Academic Relevance of Chiral α-Amino Amide Structures
The academic relevance of chiral α-amino amide structures like this compound is multifaceted. They serve as valuable building blocks in the synthesis of complex molecules, including peptidomimetics and pharmaceuticals. nih.gov The amide and amino groups provide handles for further chemical modifications, allowing for the construction of diverse molecular architectures.
Research in this area focuses on several key aspects:
Stereoselective Synthesis: Developing efficient and highly selective methods for the synthesis of enantiomerically pure α-amino amides is a major area of research. nih.govrsc.org Techniques such as asymmetric hydrogenation and enzymatic resolutions are often employed. acs.orgnih.gov
Conformational Analysis: The three-dimensional structure of these molecules, influenced by the chiral center and the nature of the side chain, is critical to their function. acs.org Spectroscopic and computational methods are used to study their conformational preferences.
Applications in Bioorganic and Medicinal Chemistry: Chiral α-amino amides are investigated for their potential as enzyme inhibitors, receptor ligands, and other biologically active agents. nih.gov The specific stereochemistry is often a determinant of biological activity.
Historical Development of Research Methodologies for Chiral Aminopropanamides
The study of chiral aminopropanamides has evolved significantly with advancements in analytical and synthetic chemistry.
| Decade/Era | Key Developments |
| Early to Mid-20th Century | Initial studies focused on the resolution of racemic mixtures of amino acids and their derivatives through classical methods like diastereomeric salt formation. |
| Mid to Late 20th Century | The advent of chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), revolutionized the analysis of chiral compounds. mdpi.com These methods allowed for the accurate determination of enantiomeric purity. |
| Late 20th to Early 21st Century | Asymmetric synthesis became a dominant theme, with the development of chiral catalysts and auxiliaries enabling the direct synthesis of single enantiomers. acs.orgacs.org Enzymatic methods, utilizing stereoselective enzymes like amidases and aminopeptidases, also gained prominence for the synthesis and resolution of chiral amino amides. nih.govresearchgate.net |
| Present Day | Modern research continues to refine synthetic and analytical methods, with a focus on green chemistry principles, atom economy, and the development of more efficient and versatile catalysts. rsc.orgmdpi.com High-throughput screening methods are increasingly used to discover new applications for these chiral building blocks. |
This historical progression highlights a continuous drive towards greater precision and efficiency in the synthesis and analysis of chiral molecules like this compound, underscoring their enduring importance in the field of chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(2R)-2-amino-3-cyclohexylpropanamide |
InChI |
InChI=1S/C9H18N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H2,11,12)/t8-/m1/s1 |
InChI Key |
RIMQFSSKEWEZKE-MRVPVSSYSA-N |
Isomeric SMILES |
C1CCC(CC1)C[C@H](C(=O)N)N |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R 2 Amino 3 Cyclohexylpropanamide and Enantiomeric Control
Asymmetric Synthesis Approaches
Asymmetric synthesis encompasses a range of techniques designed to induce the formation of one enantiomer over the other. e-bookshelf.de These methods are fundamental for producing optically active compounds like (R)-2-amino-3-cyclohexylpropanamide from prochiral or racemic precursors.
Stereoselective Approaches for α-Amino Amide Formation
Stereoselective reactions are a cornerstone of modern organic synthesis, allowing for the creation of specific stereoisomers. Several powerful methods have been developed for the stereoselective formation of the α-amino amide functional group.
One direct and highly chemoselective method involves the α-amination of amides using azides, which can proceed under mild, metal-free conditions. acs.org This transformation is particularly notable for its high stereoselectivity, including in asymmetric induction contexts. acs.org For the synthesis of this compound, a suitable N-acylated 3-cyclohexylpropanamide (B1618364) could be subjected to electrophilic amide activation followed by reaction with an azide (B81097) source, guided by a chiral catalyst or auxiliary to install the amino group with the desired (R)-configuration.
Another prominent strategy is the asymmetric alkylation of glycine-derived Schiff bases. nih.gov This approach often utilizes phase-transfer catalysis with chiral catalysts, such as modified Cinchona alkaloids, to control the stereochemical outcome of the alkylation step. acs.orgnih.gov In a hypothetical synthesis, a Schiff base of a glycinamide (B1583983) could be alkylated with cyclohexylmethyl bromide under chiral phase-transfer conditions to stereoselectively form the carbon-carbon bond and establish the chiral center.
Furthermore, the Claisen rearrangement of chelated ester enolates of N-protected amino acid allylic esters provides a highly diastereoselective route to α-alkylated γ,δ-unsaturated amino acids, which are precursors to α-amino amides. rsc.org This method leverages substrate control to set the stereochemistry, which can then be carried through to the final amide product.
| Method | Key Reagents/Conditions | Stereocontrol Element | Relevance to Target Synthesis |
| Direct α-Amination | Amide, Azide, Amide Activator | Chiral Catalyst or Auxiliary | Direct formation of the α-amino group on a propanamide backbone. acs.org |
| Asymmetric Alkylation | Glycinamide Schiff Base, Alkyl Halide | Chiral Phase-Transfer Catalyst | Builds the cyclohexylmethyl side chain with stereocontrol. nih.govacs.org |
| Claisen Rearrangement | N-Protected Amino Acid Allylic Ester | Substrate's Inherent Chirality | Establishes α-stereocenter in a precursor molecule. rsc.org |
Enantioconvergent Synthetic Strategies
Enantioconvergent synthesis provides an elegant solution to the challenge of racemic starting materials by transforming both enantiomers into a single, desired enantiomeric product. A key strategy in this area is dynamic kinetic resolution (DKR).
In a DKR process, a racemic starting material is continuously racemized while one enantiomer is selectively transformed into the product. This allows for a theoretical yield of 100% for the desired enantiomer, surpassing the 50% maximum of a classical kinetic resolution. A pertinent example is the use of transaminase enzymes in a biocatalytic DKR. nih.gov A racemic amino donor could be used to aminate a keto-acid precursor, with the enzyme selectively producing the (R)-amino acid, which can then be converted to the target amide. The unreacted (S)-amino donor would be racemized in situ, allowing for its eventual conversion as well.
Another powerful enantioconvergent method is palladium-catalyzed dynamic kinetic asymmetric aminocarbonylation. nih.gov This process can convert racemic heterocyclic triflates into axially chiral amides with high enantioselectivity. While applied to axial chirality, the underlying principle of combining a rapid racemization of the starting material with a highly enantioselective catalytic step is broadly applicable and could be adapted for the synthesis of molecules with stereocenters like this compound.
Utilization of Chiral Auxiliaries and Catalysts in Stereodivergent Pathways
Stereodivergent synthesis enables the selective production of any possible stereoisomer of a product from a common starting material by simply changing the chiral catalyst or auxiliary. nih.gov This provides remarkable flexibility in accessing specific stereochemical configurations.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. researchgate.net After the desired stereocenter is set, the auxiliary is removed. For instance, menthyl carboxaldehyde can be used as a chiral auxiliary to generate quaternary amino acids of either configuration through a stereodivergent approach. nih.gov Similarly, a chiral auxiliary like hydroxypinanone can be employed in the synthesis of unsaturated α-amino acids via the alkylation of a Schiff base, directing the stereochemical outcome. nih.gov
Chiral catalysts, on the other hand, interact with the substrate transiently during the reaction to create a chiral environment that favors the formation of one enantiomer. e-bookshelf.de These can range from complex metal-based catalysts, such as those using BINAP or phosphine-oxazoline (P,N) ligands with copper(I) salts, to purely organic molecules (organocatalysts). capes.gov.br The development of racemization-free coupling reagents for peptide synthesis also highlights the importance of catalytic systems in preserving stereochemical integrity during amide bond formation. rsc.org
| Control Element | Description | Example |
| Chiral Auxiliary | A chiral molecule temporarily attached to the substrate to direct a reaction's stereochemistry. | Menthyl carboxaldehyde nih.gov, Hydroxypinanone nih.gov |
| Chiral Catalyst | A chiral substance that accelerates a reaction and controls its enantioselectivity without being consumed. | Copper(I) complexes with BINAP ligands capes.gov.br, (S,S)-3,4,5-trifluorophenyl-NAS bromide nih.gov |
Multi-Component Reaction (MCR) Strategies for the Propanamide Scaffold
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them ideal for constructing scaffolds like the one found in this compound. mdpi.comnih.gov
Isocyanide-Based Multicomponent Reactions (IMCRs) and Ugi-Type Coupling
Among the most powerful MCRs are those that utilize isocyanides. The Ugi four-component reaction (U-4CR) is a preeminent example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylaminoamide in a single step. nih.govacs.org
The mechanism typically begins with the formation of an imine from the aldehyde and amine. mdpi.com The isocyanide then undergoes nucleophilic addition to the imine to form a nitrilium ion intermediate. nih.govacs.org This reactive intermediate is trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the stable α-acylaminoamide product. mdpi.com
For the specific synthesis of this compound, a chiral amine or a chiral carboxylic acid could be employed to induce asymmetry. Alternatively, a resolution step could be performed on the final product. A hypothetical Ugi reaction to form the core structure is outlined below.
| Component | Reactant for Target Synthesis | Role in Final Product |
| Aldehyde | Cyclohexanecarboxaldehyde | Forms the C3 and cyclohexyl side chain |
| Amine | Ammonia (B1221849) (or a protected equivalent) | Provides the primary amide nitrogen |
| Carboxylic Acid | A chiral amino acid (e.g., (R)-formylglycine) | Provides the C2, the α-amino group, and sets stereochemistry |
| Isocyanide | A simple isocyanide (e.g., tert-Butyl isocyanide) | Forms the amide carbonyl and is later removed |
Note: The specific choice of reactants, particularly the acid and amine components, would need to be carefully selected and potentially modified post-reaction to yield the final this compound structure.
Passerini Reactions and Analogous Condensation Processes
The Passerini reaction, discovered in 1921, is the first-known isocyanide-based MCR. nih.gov It is a three-component reaction involving an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. nih.govnih.gov
The reaction is generally thought to proceed through a concerted, non-ionic mechanism, which is favored in apolar solvents like dichloromethane (B109758) or tetrahydrofuran. nih.gov The components are believed to form a hydrogen-bonded cluster that reacts in a single cyclic transition state. nih.gov
To apply this to the synthesis of this compound, one could perform a Passerini reaction using cyclohexanecarboxaldehyde, an appropriate carboxylic acid, and an isocyanide. This would yield an α-acyloxy propanamide. The resulting α-acyloxy group is a versatile functional handle that could subsequently be converted into the target α-amino group through a series of established chemical transformations, such as hydrolysis followed by a stereoretentive amination protocol.
| Feature | Ugi Reaction | Passerini Reaction |
| Number of Components | Four | Three |
| Core Product | α-Acylaminoamide | α-Acyloxy amide |
| Directness to Target | More direct, forms the C-N bond at the α-position. | Less direct, forms a C-O bond requiring further conversion. |
| Key Intermediate | Nitrilium Ion nih.gov | Cyclic Transition State nih.gov |
Comprehensive Spectroscopic and Structural Elucidation of R 2 Amino 3 Cyclohexylpropanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the structure of organic molecules in solution. uzh.ch By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy provides critical information about the hydrogen atoms within a molecule. The ¹H NMR spectrum of (R)-2-amino-3-cyclohexylpropanamide would be expected to show distinct signals corresponding to the various protons in the structure. Key regions of the spectrum would include the amide protons (H₂N-C=O), the alpha-proton (α-H), the beta-protons (β-CH₂), and the protons of the cyclohexyl ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the amide protons typically appear in the downfield region (~7-9 ppm), while the aliphatic protons of the cyclohexyl ring would be found in the upfield region (~1-2 ppm). chemrxiv.org The multiplicity of each signal, determined by spin-spin coupling with neighboring protons, provides valuable information about the connectivity of the atoms.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Amide Protons (NH₂) | 7.0 - 8.5 | Broad Singlet |
| Alpha Proton (α-CH) | 3.5 - 4.5 | Multiplet |
| Beta Protons (β-CH₂) | 1.5 - 2.5 | Multiplet |
| Cyclohexyl Protons | 0.8 - 2.0 | Multiplet |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and other experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. rsc.org Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is indicative of its hybridization and the nature of the atoms attached to it. For example, the carbonyl carbon (C=O) of the amide group is typically observed at a significantly downfield chemical shift (around 170-180 ppm) compared to the aliphatic carbons of the cyclohexyl ring (around 20-40 ppm). chemicalbook.comchemicalbook.com
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | 170 - 180 |
| Alpha Carbon (α-CH) | 50 - 60 |
| Beta Carbon (β-CH₂) | 35 - 45 |
| Cyclohexyl Carbons | 20 - 40 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₉H₁₈N₂O), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. The high accuracy of HRMS is a critical component in the definitive identification of a new or synthesized chemical entity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov In the context of this compound, LC-MS can be used for several purposes. It can be employed to assess the purity of a sample by separating the target compound from any impurities or byproducts from a chemical synthesis. Furthermore, LC-MS/MS, which involves a second stage of mass analysis, can be used to fragment the molecule and analyze the resulting product ions. This fragmentation pattern provides a structural fingerprint of the compound, further confirming its identity. The development of a robust LC-MS method is also essential for future studies, such as pharmacokinetic analyses, where the quantification of the compound in biological matrices is required. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine (-NH₂), primary amide (-CONH₂), and cyclohexyl functional groups. The positions of these bands are influenced by the molecular environment, including hydrogen bonding.
The key vibrational modes anticipated for this compound are summarized in the table below. These frequency ranges are based on typical values for primary amines and amides. bldpharm.comnih.gov
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| Primary Amine (-NH₂) | N-H Stretching | 3500 - 3300 | Two bands are typically observed for the symmetric and asymmetric stretching of the N-H bonds. |
| N-H Bending (Scissoring) | 1650 - 1580 | This vibration involves the in-plane bending of the N-H bonds. | |
| Primary Amide (-CONH₂) | N-H Stretching | 3400 - 3180 | Similar to the primary amine, two bands are expected for the symmetric and asymmetric N-H stretching. bldpharm.com |
| C=O Stretching (Amide I) | 1680 - 1630 | This is a strong absorption band characteristic of the carbonyl group in the amide. nih.gov | |
| N-H Bending (Amide II) | 1640 - 1550 | This band arises from a combination of N-H in-plane bending and C-N stretching. nih.gov | |
| Cyclohexyl Group | C-H Stretching | 2950 - 2850 | Strong absorptions from the symmetric and asymmetric stretching of the C-H bonds in the CH₂ groups. |
| C-H Bending (Scissoring) | ~1450 | In-plane bending of the C-H bonds. |
The presence of both a primary amine and a primary amide group would likely lead to a complex and overlapping N-H stretching region in the spectrum. The precise frequencies and intensities of these bands would be highly sensitive to the extent of intermolecular and intramolecular hydrogen bonding in the solid state.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including the absolute stereochemistry and the details of intermolecular interactions that stabilize the crystal lattice.
Although a crystal structure for this compound is not available, studies on related molecules, such as peptides containing cyclohexylalanine (a closely related amino acid), offer insights into the probable solid-state conformation. For instance, the mutation of phenylalanine to cyclohexylalanine in some peptide systems has been shown to facilitate crystallization, suggesting that the cyclohexyl group can pack efficiently in a crystal lattice. chemrevise.org In the crystal structures of related amide-containing molecules, the amide group is often found to adopt a specific conformation relative to other functional groups, which is stabilized by various intermolecular forces. mdpi.com The cyclohexyl ring itself typically adopts a stable chair conformation.
The crystal structure of this compound would be heavily influenced by a network of hydrogen bonds. The primary amine and primary amide groups are excellent hydrogen bond donors (N-H) and acceptors (C=O, and the lone pair on the amine nitrogen).
Expected Hydrogen Bonding:
N-H···O=C: Strong hydrogen bonds are expected between the N-H groups of both the primary amine and the amide of one molecule and the carbonyl oxygen of the amide group of a neighboring molecule. This is a very common and stabilizing interaction in the crystal structures of amides and peptides.
N-H···N: It is also possible for the N-H groups to act as donors to the nitrogen atom of the primary amine of an adjacent molecule, though this is generally a weaker interaction than N-H···O.
These hydrogen bonds would likely lead to the formation of well-defined supramolecular structures, such as chains or sheets of molecules.
C-H···O Interactions:
The table below summarizes the likely intermolecular interactions in the solid state of this compound.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| Hydrogen Bond | Amine N-H | Amide C=O | 2.8 - 3.2 | Primary interaction determining crystal packing. |
| Amide N-H | Amide C=O | 2.8 - 3.2 | Contributes significantly to lattice stability. | |
| Amine/Amide N-H | Amine N | > 3.0 | Possible, but likely weaker than N-H···O. | |
| C-H···O Contact | Cyclohexyl C-H | Amide C=O | 3.0 - 3.5 | Contributes to the fine-tuning of the crystal packing. |
Advanced Analytical Techniques for Enantiomeric Purity and Separation of R 2 Amino 3 Cyclohexylpropanamide
Chiral High-Performance Liquid Chromatography (HPLC) Methodologies
Chiral HPLC is a powerful technique for separating enantiomers, which are non-superimposable mirror images of each other. For a compound like (R)-2-amino-3-cyclohexylpropanamide, ensuring the absence of its (S)-enantiomer is crucial. This is achieved through the use of a chiral environment, most commonly a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation.
Development and Optimization of Chiral Stationary Phases (CSPs)
The core of chiral HPLC lies in the chiral stationary phase. These are specialized column packings where a chiral selector is bonded to a solid support, typically silica (B1680970) gel. The choice of CSP is paramount and depends on the specific chemical properties of the analyte.
Pirkle-type or "brush-type" chiral stationary phases are a significant class of CSPs used for the separation of enantiomers, including derivatives of amino acids and amides. lifescience.caphenomenex.com These CSPs are designed based on the principle of creating a chiral environment through the immobilization of a small chiral molecule onto the stationary phase support. The Whelk-O 1 column, a notable example of a Pirkle-type CSP, is effective for separating underivatized enantiomers of various compound classes, including amides and carboxylic acids. lifescience.ca
The mechanism of separation on Pirkle columns involves a combination of interactions, including hydrogen bonding, π-π interactions, and dipole-dipole interactions, which create a three-point interaction model for chiral recognition. For amino acid derivatives, the presence of both an amino group and a carboxyl group allows for multiple points of interaction with the CSP. The effectiveness of these columns can be enhanced by derivatizing the analyte to introduce functional groups that strengthen these interactions. For instance, derivatizing amino acids with NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole) has been shown to improve their separation on Pirkle-type CSPs with long alkyl chains. nih.govresearchgate.net
Table 1: Examples of Pirkle-Type CSPs and Their Applications
| CSP Name | Chiral Selector | Typical Applications |
| Whelk-O 1 | (3R,4S)-4-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene | Amides, esters, carboxylic acids, alcohols lifescience.ca |
| (S)-Leucinol | (S)-Leucinol derivative | Amino acid derivatives, amines |
| (R)-Phenylglycinol | (R)-Phenylglycinol derivative | Amino acid derivatives, π-acidic compounds |
This table is generated based on information from various sources and provides a general overview.
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are among the most widely used and versatile columns for enantiomeric separations. mdpi.comnih.govyakhak.org These CSPs are created by coating or immobilizing derivatives of these natural polymers, such as phenylcarbamates, onto a silica support. nih.govyakhak.org The chiral recognition mechanism of polysaccharide-based CSPs is complex and involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.
For the separation of amino acid derivatives, these columns have shown excellent performance. nih.govyakhak.org The choice between coated and immobilized polysaccharide CSPs can be significant; coated phases like Chiralcel OD-H often provide better separation factors for N-fluorenylmethoxycarbonyl (FMOC) protected amino acids, while immobilized phases like Chiralpak IA and IB offer greater solvent compatibility. nih.gov The performance of these columns is highly dependent on the mobile phase composition, with normal phase, reversed-phase, and polar organic modes all being viable options. mdpi.comnih.govlcms.cz
Table 2: Common Polysaccharide-Based CSPs for Amino Acid Derivative Separation
| CSP Brand | Chiral Selector | Key Features |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) - Coated | High enantioselectivity for a broad range of compounds, including FMOC-amino acids. nih.gov |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) - Coated | Complementary selectivity to cellulose-based phases. nih.gov |
| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized | Broader solvent compatibility, suitable for a wider range of mobile phases. nih.govyakhak.org |
| Chiralpak® IB | Cellulose tris(3,5-dimethylphenylcarbamate) - Immobilized | Robust and versatile with good resolving power. nih.gov |
This table provides examples of commonly used polysaccharide-based CSPs.
Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, serve as effective chiral selectors in HPLC. sigmaaldrich.comnih.gov These molecules possess a complex, basket-like structure with multiple stereogenic centers and various functional groups, including amino and carboxyl groups, which allows for a variety of interactions with analytes. nih.gov CSPs based on these selectors, like the CHIROBIOTIC™ series, are particularly well-suited for the direct separation of underivatized amino acids and their derivatives due to their ability to operate in both aqueous and organic mobile phases. sigmaaldrich.comnih.gov The separation mechanism involves a combination of hydrogen bonding, ionic interactions, and inclusion complexation. nih.gov
Crown ethers are another class of macrocyclic compounds used as chiral selectors. They are particularly effective for the separation of primary amines and amino acids. The chiral recognition is based on the formation of host-guest complexes, where the primary ammonium (B1175870) group of the analyte fits into the cavity of the crown ether.
Table 3: Macrocyclic and Crown Ether-Based CSPs
| CSP Type | Chiral Selector Example | Primary Application |
| Macrocyclic Glycopeptide | Teicoplanin (CHIROBIOTIC T) | Underivatized amino acids, N-derivatized amino acids, acidic compounds. sigmaaldrich.comsigmaaldrich.com |
| Macrocyclic Glycopeptide | Vancomycin (CHIROBIOTIC V) | Complementary selectivity to Teicoplanin-based phases. sigmaaldrich.com |
| Crown Ether | (S,S)- or (R,R)-18-crown-6-tetracarboxylic acid | Primary amines, amino acids. |
This table illustrates examples of macrocyclic and crown ether-based CSPs.
Optimization of Mobile Phase Systems (Normal Phase, Reverse Phase, Polar Organic Modes)
The choice and optimization of the mobile phase are critical for achieving successful chiral separation. The mobile phase composition influences the retention and selectivity of the enantiomers by affecting their interaction with the CSP. The three primary modes of operation in chiral HPLC are normal phase, reversed-phase, and polar organic mode.
Normal Phase (NP) HPLC: In this mode, a non-polar mobile phase (e.g., hexane, heptane) is used with a polar stationary phase. The addition of a small amount of a polar modifier, such as an alcohol (e.g., isopropanol, ethanol), is often necessary to modulate retention and selectivity. For polysaccharide-based CSPs, NP-HPLC is a common choice for the separation of derivatized amino acids. chosun.ac.kr
Reversed-Phase (RP) HPLC: This is the most common mode of HPLC, utilizing a polar mobile phase (e.g., water, acetonitrile (B52724), methanol) and a non-polar stationary phase. For chiral separations on macrocyclic glycopeptide and some polysaccharide-based CSPs, RP-HPLC is highly effective, especially for polar and ionizable compounds like amino acids. nih.govsigmaaldrich.com Mobile phase additives such as acids (e.g., formic acid, trifluoroacetic acid) or bases (e.g., diethylamine) are often used to control the ionization state of the analyte and the stationary phase, thereby improving peak shape and resolution. nih.govchosun.ac.kr
Polar Organic Mode (POM): This mode uses a polar organic solvent, such as acetonitrile or methanol, often with small amounts of additives like acids and bases, as the mobile phase. lcms.cz POM can offer unique selectivity compared to NP and RP modes due to different conformational states of the CSP in these solvents. lcms.cz This mode is particularly useful for compounds that have poor solubility in either purely aqueous or non-polar organic solvents.
Table 4: Mobile Phase Optimization Strategies
| Chromatographic Mode | Typical Mobile Phase | Common Additives | Application for Amino Acid Derivatives |
| Normal Phase (NP) | Hexane/Isopropanol, Heptane/Ethanol | Alcohols (as modifiers) | Derivatized amino acids on polysaccharide CSPs. chosun.ac.kr |
| Reversed-Phase (RP) | Water/Acetonitrile, Water/Methanol | Formic Acid, Trifluoroacetic Acid, Diethylamine | Underivatized and derivatized amino acids on macrocyclic glycopeptide and polysaccharide CSPs. nih.govsigmaaldrich.com |
| Polar Organic Mode (POM) | Acetonitrile, Methanol | Acetic Acid, Triethylamine | Offers alternative selectivity for challenging separations. lcms.cz |
This table summarizes common mobile phase systems and their applications in chiral HPLC.
Derivatization Strategies for Enhanced Chiral Resolution (e.g., AccQ•Tag Chemistry, Chiral Derivatization Agents)
Derivatization is a chemical modification of the analyte to improve its chromatographic properties or detectability. In chiral analysis, derivatization can be used to enhance enantiomeric resolution by introducing functional groups that interact more strongly or selectively with the CSP. It can also be used to create diastereomers that can be separated on a standard achiral column. nih.govresearchgate.net
AccQ•Tag Chemistry: The AccQ•Tag method involves pre-column derivatization of primary and secondary amines with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). waters.comwaters.com This reaction yields highly stable and fluorescent derivatives, which significantly enhances detection sensitivity. waters.comwaters.com While primarily designed for quantitative amino acid analysis, the resulting derivatives can also be subjected to chiral separation. The derivatization process is straightforward and can be automated. waters.comandrewalliance.com For complete derivatization, a 4-6x molar excess of the AccQ•Tag reagent is required. waters.com
Chiral Derivatization Agents (CDAs): Another strategy is to react the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. nih.govresearchgate.net These diastereomers have different physical properties and can be separated on a conventional achiral HPLC column. nih.gov A variety of CDAs are available, each with specificity for certain functional groups. For amino acids, reagents that react with the amino group are common. Examples include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its analogues, which react with primary amines to form stable diastereomeric derivatives. nih.govnih.gov
Table 5: Derivatization Strategies for Amino Acid Analysis
| Derivatization Method | Reagent | Purpose |
| AccQ•Tag Chemistry | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Enhances fluorescence detection and can be used for subsequent chiral separation. waters.comwaters.com |
| Chiral Derivatization | Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Forms diastereomers from enantiomers, allowing separation on an achiral column. nih.govnih.gov |
| Chiral Derivatization | o-phthalaldehyde/isobutyryl-l-cysteine (OPA-IBLC) | Forms fluorescent diastereomeric isoindole derivatives. researchgate.netnih.gov |
This table provides an overview of common derivatization strategies used in the chiral analysis of amino acids.
Advanced Detection Methods in Chiral HPLC (e.g., Circular Dichroism, Laser Polarimetry)
While standard UV detectors are commonly used in HPLC, they cannot distinguish between enantiomers. Chiral detectors, however, respond differently to enantiomers, providing both detection and stereochemical information. Two prominent advanced detection methods are Circular Dichroism (CD) and Laser Polarimetry.
Circular Dichroism (CD) Detection: A Circular Dichroism detector measures the differential absorption of left and right circularly polarized light by chiral molecules. This technique is highly specific for chiral compounds that possess a chromophore near the stereocenter. Enantiomers produce CD spectra that are mirror images (equal in magnitude, opposite in sign), making CD detection an excellent tool for their specific identification and quantification following chromatographic separation.
Theoretical studies combined with experimental methods have demonstrated the power of coupling HPLC with CD detection for the unambiguous identification of amino acid enantiomers. nih.gov For this compound, the amide and amino groups act as chromophores. An HPLC system equipped with a CD detector can provide real-time chiroptical data for the eluting peaks. A positive signal at a specific wavelength would correspond to one enantiomer, while a negative signal would indicate the other, confirming the enantiomeric identity of each peak and allowing for precise purity assessment. In a comparison of various chiral detectors, the CD detector was noted for its high precision, often meeting the benchmark of ≤2.0% relative standard deviation (%RSD) required for pharmaceutical HPLC assays. jascoinc.com
Laser Polarimetry Detection: Polarimetry detectors measure the rotation of the plane of polarized light as it passes through a chiral compound. Modern laser-based polarimeters offer high sensitivity. Similar to CD, the two enantiomers of a chiral molecule will rotate the plane of polarized light to an equal degree but in opposite directions. When used as an HPLC detector, a polarimeter can distinguish between the two eluting enantiomers based on the direction of optical rotation.
An evaluation of different commercial chiral detectors highlighted that while polarimeters can be very sensitive, their precision at low concentrations might be less than that of CD detectors. jascoinc.com However, their utility in chiral screening and method development is significant. An Optical Rotary Dispersion (ORD) detector, a type of polarimeter that uses a mercury lamp, can offer enhanced signals at lower wavelengths (e.g., 365 nm) due to the Drude equation, which relates the magnitude of optical rotation to the wavelength of light. jascoinc.com For this compound, a polarimetry or ORD detector would provide confirmation of the enantiomeric elution order and could be used for quantitative analysis, particularly for screening purposes.
Table 1: Comparison of Advanced Chiral Detectors in HPLC
| Detector Type | Principle of Operation | Advantages for this compound | Considerations |
| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light. nih.gov | High specificity and precision; provides structural information. jascoinc.com | Requires a chromophore near the chiral center. |
| Laser Polarimetry / ORD | Measures the rotation of plane-polarized light. jascoinc.com | Direct measurement of optical activity; useful for screening. | Signal intensity can be low, potentially affecting precision at low concentrations. jascoinc.com |
Gas Chromatography (GC) with Chiral Stationary Phases for Enantiomeric Analysis
Gas Chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of amino acid amides like this compound, which are non-volatile, a derivatization step is typically required to increase their volatility and thermal stability. researchgate.netresearchgate.net
The core of chiral GC is the use of a Chiral Stationary Phase (CSP). These phases are typically composed of a chiral selector, often a cyclodextrin (B1172386) derivative, coated or bonded to the inside of the capillary column. gcms.cz The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. The different stabilities of these complexes lead to different retention times for the enantiomers, allowing for their separation. researchgate.net
Derivatization and Analysis: A common derivatization strategy for amino acids and their derivatives involves converting them into N-acyl alkyl esters, for instance, by reacting them with an alkyl chloroformate (e.g., ethyl chloroformate or heptafluorobutyl chloroformate) and an alcohol. researchgate.netresearchgate.net This two-step process neutralizes the polar functional groups, making the resulting derivative suitable for GC analysis.
Once derivatized, the sample is injected into the GC system equipped with a chiral column, such as one with a Chirasil-L-Val stationary phase. researchgate.net The enantiomers of the derivatized 2-amino-3-cyclohexylpropanamide (B13036671) would interact differently with the chiral phase, resulting in two distinct peaks on the chromatogram. The use of a mass spectrometer (MS) as a detector (GC-MS) provides definitive identification of the peaks and high sensitivity. researchgate.netnih.gov
Table 2: Typical GC Method Parameters for Chiral Amino Acid Amide Analysis
| Parameter | Description | Example Condition |
| Derivatization Reagent | Converts the analyte to a volatile form. | Ethyl Chloroformate / Heptafluorobutyl Chloroformate. researchgate.net |
| Chiral Stationary Phase | The chiral selector responsible for separation. | Derivatized β-cyclodextrin or Chirasil-L-Val. researchgate.netgcms.cz |
| Column Type | Capillary column for high resolution. | Fused silica capillary column. researchgate.net |
| Carrier Gas | Mobile phase in GC. | Helium or Hydrogen. |
| Detector | Device for detecting the separated components. | Flame Ionization Detector (FID) or Mass Spectrometer (MS). researchgate.net |
Capillary Electrophoresis (CE) for Chiral Separation
Capillary Electrophoresis offers a high-efficiency alternative to chromatographic methods for chiral separations, characterized by fast analysis times and low consumption of samples and reagents. acs.org The separation in CE is based on the differential migration of charged species in an electric field. For chiral separations of neutral or similarly charged enantiomers, a chiral selector must be added to the background electrolyte (BGE). nih.gov
Chiral Selectors in CE: The most common chiral selectors used in CE for separating amino acids and related compounds are cyclodextrins (CDs) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin), crown ethers, and macrocyclic antibiotics. nih.govspringernature.comnih.gov The principle involves the formation of transient, diastereomeric inclusion complexes between the enantiomers and the chiral selector. These complexes have different effective mobilities in the electric field, leading to their separation. nih.gov
For the analysis of this compound, the primary amine group can be protonated in an acidic buffer, making it suitable for CE analysis. Adding a chiral selector like a cyclodextrin or a crown ether to the buffer would induce the separation of the R- and S-enantiomers. nih.govnih.gov For instance, research has shown successful separation of amino acid enantiomers using cyclodextrins and crown ethers as additives in the running buffer. nih.gov The choice of the specific chiral selector and its concentration, along with the pH and composition of the BGE, are critical parameters that must be optimized to achieve baseline resolution. springernature.comnih.gov
In some cases, dual-selector systems, such as a combination of a cyclodextrin and a chiral ionic liquid, can provide superior enantioseparation compared to using a single selector. springernature.com Detection in CE is typically performed using UV-Vis absorption, but coupling with a mass spectrometer (CE-MS) is also a powerful option for sensitive and selective analysis. nih.gov
Table 3: Key Parameters in Chiral Capillary Electrophoresis
| Parameter | Role in Separation | Typical Choice for Amino Acid Amides |
| Chiral Selector | Forms diastereomeric complexes with enantiomers. | Cyclodextrins, Crown Ethers, Macrocyclic Antibiotics. nih.govspringernature.comnih.gov |
| Background Electrolyte (BGE) | Conducts current and maintains pH. | Acidic buffer (e.g., phosphate (B84403) or citrate) to protonate the amine group. nih.gov |
| Applied Voltage | Driving force for electrophoretic migration. | 15-30 kV. |
| Capillary | Separation channel. | Fused-silica capillary. |
| Detection | Monitors the separated enantiomers. | UV-Vis, Contactless Conductivity, or Mass Spectrometry (MS). nih.govnih.gov |
Chemical Reactivity and Derivatization Strategies of R 2 Amino 3 Cyclohexylpropanamide
Amide Bond Transformations and Modifications
The amide bond in (R)-2-amino-3-cyclohexylpropanamide, while generally stable, can be transformed through several key reactions, most notably hydrolysis and reduction. libretexts.orglibretexts.org
Hydrolysis: The amide can be hydrolyzed back to its parent carboxylic acid, (R)-2-amino-3-cyclohexylpropanoic acid, and ammonia (B1221849). This reaction typically requires heating in the presence of a strong acid or base. libretexts.orgallen.in
Acid-catalyzed hydrolysis involves the initial protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release ammonia and the carboxylic acid. masterorganicchemistry.com
Base-promoted hydrolysis occurs via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting tetrahedral intermediate eliminates an amide anion, which then deprotonates the newly formed carboxylic acid. libretexts.org
These hydrolysis reactions are fundamental for either regenerating the parent amino acid or for analytical purposes. The stability of the amide bond under physiological conditions is a key feature exploited in peptide chemistry. libretexts.org
Reduction: The amide functional group can be reduced to an amine, converting this compound into (2R)-3-cyclohexylpropane-1,2-diamine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction proceeds by converting the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). libretexts.org More modern and milder methods utilizing hydrosilanes in combination with transition-metal catalysts (e.g., ruthenium or iridium complexes) or metal-free protocols have also been developed, offering greater functional group tolerance and safer reaction conditions. organic-chemistry.orgorgsyn.orgacsgcipr.org
Reactions Involving the Primary Amine Functionality
The primary amine at the α-position is a key nucleophilic center, enabling a wide range of derivatization strategies including acylation, alkylation, and the formation of imines.
Acylation Reactions
The primary amine of this compound readily undergoes N-acylation when treated with various acylating agents. This is one of the most fundamental transformations for amines, resulting in the formation of a new, more complex amide linkage. researchgate.net Common acylating agents include acyl chlorides, acid anhydrides, and activated esters. researchgate.netarkat-usa.org The reaction generally proceeds via a nucleophilic acyl substitution mechanism. Enzymatic approaches, using enzymes like lipases, have also been developed for the green synthesis of N-acyl amino acid amides. nih.gov
| Acylating Agent | Product Structure | Product Name |
|---|---|---|
| Acetyl Chloride (CH₃COCl) | (R)-2-acetamido-3-cyclohexylpropanamide | |
| Benzoyl Chloride (C₆H₅COCl) | (R)-2-benzamido-3-cyclohexylpropanamide | |
| Acetic Anhydride ((CH₃CO)₂O) | (R)-2-acetamido-3-cyclohexylpropanamide | |
| Boc Anhydride ((Boc)₂O) | tert-butyl (R)-1-amino-3-cyclohexyl-1-oxopropan-2-ylcarbamate |
Alkylation Reactions
N-alkylation of the primary amine introduces alkyl groups, leading to the formation of secondary or tertiary amines. Direct alkylation with alkyl halides can be challenging as it often requires strong bases like sodium hydride to deprotonate the amide first, and over-alkylation can be an issue. stackexchange.com
More advanced and selective methods are often preferred:
Reductive Amination: The primary amine can react with an aldehyde or ketone to form a Schiff base intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield the N-alkylated product.
Catalytic N-Alkylation: Modern catalytic methods, such as those using iridium or rhodium catalysts with alcohols as alkylating agents, offer high efficiency and stereochemical control, which is crucial for preserving the integrity of the chiral center. rsc.org
| Alkylating Method | Reagents | Product Type |
|---|---|---|
| Direct Alkylation | Alkyl Halide (e.g., CH₃I), Strong Base (e.g., NaH) | Secondary or Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone (e.g., Formaldehyde), Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |
| Catalytic Alkylation | Alcohol (e.g., Benzyl alcohol), Catalyst (e.g., [Ir(COE)₂Cl]₂) | Secondary Amine |
Formation of Schiff Bases and Other Imine Derivatives
The primary amine of this compound reacts with aldehydes or ketones, typically under acid catalysis, to form N-substituted imines, also known as Schiff bases. semanticscholar.org This reaction is reversible and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. semanticscholar.orgasianpubs.orgnanobioletters.com Schiff bases derived from amino acids and their derivatives are stable and have applications in coordination chemistry and as intermediates in organic synthesis. asianpubs.orgresearchgate.net
| Carbonyl Compound | Product Name |
|---|---|
| Benzaldehyde | (R,E)-2-(benzylideneamino)-3-cyclohexylpropanamide |
| Acetone | (R)-3-cyclohexyl-2-((propan-2-ylidene)amino)propanamide |
| Salicylaldehyde | (R,E)-3-cyclohexyl-2-((2-hydroxybenzylidene)amino)propanamide |
Functionalization of the Cyclohexyl Moiety
Direct functionalization of the saturated cyclohexyl ring is challenging due to the inertness of its C-H bonds. However, modern synthetic methods offer potential pathways.
C-H Activation: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C(sp³)–H bonds. uni-muenster.despringernature.comyoutube.com Using directing groups, it is possible to achieve site-selective reactions. In this compound, the amide or a derivatized amine could potentially serve as a directing group to guide a metal catalyst (e.g., palladium, rhodium, or ruthenium) to activate a specific C-H bond on the cyclohexyl ring, enabling reactions like arylation, borylation, or oxidation. acs.orgnsf.gov While specific examples for this exact molecule are not prevalent, the principles have been demonstrated on similar amino acid scaffolds. acs.org
Radical Halogenation: Free-radical halogenation (e.g., using N-bromosuccinimide under UV irradiation) can introduce a halogen onto the cyclohexyl ring. However, this method typically lacks selectivity and can lead to a mixture of products, including isomers with the halogen at different positions on the ring.
Stereospecific and Stereoselective Transformations on the Propanamide Scaffold
Maintaining or controlling the stereochemistry at the α-carbon is paramount in any transformation of this compound.
Stereospecific Reactions: A stereospecific reaction is one where stereoisomeric starting materials yield products that are also stereoisomers of one another. masterorganicchemistry.com For example, an Sₙ2 reaction at the α-carbon (if it were converted to a suitable leaving group) would proceed with a complete inversion of configuration, transforming the (R)-enantiomer into an (S)-enantiomer.
Stereoselective Reactions: A stereoselective reaction is one that favors the formation of one stereoisomer over another. masterorganicchemistry.com Many of the reactions involving the primary amine can be made stereoselective. For instance, in catalytic N-alkylation, the choice of a chiral catalyst can ensure that the reaction proceeds with high retention of the original (R)-configuration, preventing racemization. diva-portal.orgnih.gov Similarly, some coupling reactions used in peptide synthesis can be prone to epimerization (loss of stereochemical integrity) at the α-carbon, but careful selection of coupling reagents and conditions can minimize this. nih.gov The inherent chirality of the molecule can also direct the stereochemical outcome of reactions at other sites, a process known as substrate control. diva-portal.org
The development of highly stereoselective methods is crucial for synthesizing pure, single-enantiomer derivatives for applications in medicinal chemistry and materials science.
Computational Chemistry and Molecular Modeling Studies of R 2 Amino 3 Cyclohexylpropanamide
Quantum Chemical Calculations for Conformational Analysis and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. These methods are used to determine the most stable three-dimensional arrangement of atoms (conformational analysis) and to map the distribution of electrons, which governs the molecule's reactivity and intermolecular interactions.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For amide derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G, are employed to optimize the molecular geometry and analyze thermochemical, and molecular orbital features. phcogj.comphcogj.com These studies provide a detailed picture of the molecule's stability and electronic properties.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (Δε) is a critical indicator of chemical reactivity and kinetic stability. phcogj.com A smaller energy gap suggests higher reactivity. phcogj.com While specific DFT data for (R)-2-amino-3-cyclohexylpropanamide is not extensively published, analysis of similar structures reveals insights into their electronic behavior. mdpi.comresearchgate.net The localization of HOMO and LUMO orbitals indicates the nucleophilic and electrophilic regions of the molecule, respectively, which is crucial for predicting reaction sites. mdpi.com
Table 1: Representative Data Generated from DFT Studies for Amide Derivatives This table illustrates the typical outputs of DFT calculations for compounds structurally related to this compound, providing insights into electronic properties.
| Parameter | Description | Representative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| Energy Gap (Δε) | Difference between ELUMO and EHOMO | 4.5 to 5.5 |
| Hardness (η) | Resistance to change in electron distribution | 2.2 to 2.8 |
| Softness (S) | Reciprocal of hardness, indicates reactivity | 0.35 to 0.45 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution around a molecule. It helps in identifying the regions that are rich or deficient in electrons, which are key to understanding intermolecular interactions, particularly hydrogen bonding and other non-covalent forces. researchgate.net
The MEP map displays color-coded regions on the molecule's surface:
Red/Yellow: Indicates negative potential, corresponding to electron-rich areas (e.g., around oxygen or nitrogen atoms) that are susceptible to electrophilic attack.
Blue: Indicates positive potential, corresponding to electron-deficient areas (e.g., around hydrogen atoms attached to electronegative atoms) that are favorable for nucleophilic attack.
For a molecule like this compound, MEP analysis would highlight the electronegative oxygen of the carbonyl group and the nitrogen of the amide as regions of high electron density (negative potential), while the amide and amine hydrogens would represent regions of positive potential. This information is critical for predicting how the molecule will orient itself within a receptor's binding pocket.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. ijmrhs.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target recognition. Derivatives containing the N-cyclohexylpropanamide scaffold have been investigated for their potential to inhibit enzymes like Beta-secretase 1 (BACE1) and Cyclooxygenase-2 (COX-2).
A primary output of molecular docking is the binding affinity, often expressed in kcal/mol, which estimates the strength of the interaction between the ligand and the target protein. A more negative value typically indicates a stronger and more stable interaction.
BACE1: This enzyme is a key target in Alzheimer's disease research. nih.gov Docking studies on inhibitors containing a cyclohexyl group have shown that this moiety can effectively target specific pockets within the BACE1 active site.
COX-2: As a key mediator in inflammatory pathways, COX-2 is a major target for anti-inflammatory drugs. Computational studies on amide derivatives have been performed to evaluate their binding affinity to the COX-2 active site. semanticscholar.org
Table 2: Example Binding Affinities of N-Cyclohexylpropanamide Derivatives with BACE1 and COX-2 This table presents binding affinity data from docking studies of compounds structurally related to this compound against relevant biological targets.
| Compound Derivative | Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| 2-(3-benzoylphenyl)-N-cyclohexylpropanamide | COX-2 | 3Q7D | -9.932 |
| IE-Benzanilide-OH | COX-2 | 5GMN | -8.6 semanticscholar.org |
| IE-Benzanilide-Cl | COX-2 | 5GMN | -8.3 semanticscholar.org |
| 3-(2-amino-6-o-tolylquinolin-3-yl)-N-cyclohexylpropanamide | BACE1 | 3RTN | Not explicitly stated, but led to potent inhibitors rcsb.org |
Beyond predicting binding energy, docking simulations reveal the specific amino acid residues within the receptor's active site that interact with the ligand. This information is vital for structure-based drug design.
Interactions with BACE1: The active site of BACE1 features a catalytic dyad of aspartic acid residues (Asp32 and Asp228) that are crucial for its enzymatic function. nih.gov Structural studies of a related inhibitor, 3-(2-amino-6-o-tolylquinolin-3-yl)-N-cyclohexylpropanamide, complexed with BACE1, show that the cyclohexyl group targets a specific pocket known as P1’. rcsb.org Other residues like Tyr71 are also known to be involved in ligand binding. scribd.com
Interactions with COX-2: The active site of COX-2 is a long hydrophobic channel. Docking studies of various inhibitors have identified key interacting residues. For example, derivatives have been shown to form hydrogen bonds with amino acids such as Tyr-115. Other studies on COX-2 inhibitors highlight interactions with residues like Arg-120. semanticscholar.org
Table 3: Key Interacting Residues for BACE1 and COX-2 Inhibitors This table summarizes important amino acid residues within the BACE1 and COX-2 active sites that are known to interact with inhibitors containing related structural motifs.
| Target Protein | Key Residues and Pockets | Role in Binding |
| BACE1 | Asp32, Asp228 | Catalytic dyad, forms electrostatic interactions nih.gov |
| P1' Pocket | Hydrophobic pocket targeted by the cyclohexyl group | |
| Tyr71, Phe108 | Involved in pi-pi stacking interactions scribd.com | |
| Leu30, Val31 | Form van der Waals interactions scribd.com | |
| COX-2 | Arg-120 | Forms hydrogen bonds with inhibitors |
| Tyr-115 | Forms hydrogen bonds with inhibitors | |
| Val-89, Leu-93 | Part of the hydrophobic binding channel |
The stability of a ligand-receptor complex is governed by a network of non-covalent interactions. Docking software allows for the detailed analysis of these forces.
Hydrogen Bonds: These are critical for ligand recognition and binding specificity. In the context of BACE1, hydrogen bonds often form with the catalytic aspartate residues. nih.gov For COX-2, residues like Tyrosine and Arginine are common hydrogen bond donors or acceptors.
Hydrophobic and van der Waals Interactions: The non-polar cyclohexyl ring of this compound is well-suited for engaging in hydrophobic and van der Waals interactions within non-polar pockets of a receptor, such as the P1' pocket of BACE1 or the hydrophobic channel of COX-2. scribd.com
Pi-Interactions: While the core structure of this compound lacks aromatic rings, derivatives often incorporate them. These can engage in pi-pi stacking (with aromatic residues like Phe, Tyr, Trp), pi-alkyl, and pi-sigma interactions, which contribute significantly to binding affinity. scribd.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Complex Stability
While specific molecular dynamics (MD) simulations exclusively focused on this compound are not extensively documented in publicly available literature, the dynamic behavior of this compound can be inferred from computational studies of structurally related molecules, particularly peptides and peptide mimetics containing cyclohexylalanine (Cha) residues. nih.govacs.orgnih.gov MD simulations are powerful computational tools that model the movement of atoms and molecules over time, providing insights into conformational flexibility, solvent interactions, and the stability of molecular complexes.
When this compound is part of a larger complex, such as being bound to a protein, MD simulations can elucidate the stability of this interaction. These simulations can track the intermolecular forces, including hydrogen bonds and van der Waals interactions, between the ligand and its receptor. The flexibility of the cyclohexyl ring and the propanamide backbone would be analyzed to understand how the molecule adapts its conformation to fit into a binding pocket. The stability of the complex over the simulation time would provide an indication of the binding affinity.
A hypothetical MD simulation study on this compound in a protein binding site might reveal the following:
| Simulation Parameter | Predicted Observation | Implication |
| Ligand Root Mean Square Deviation (RMSD) | Low and stable fluctuation around an average value. | The compound maintains a stable binding pose within the active site. |
| Protein Root Mean Square Fluctuation (RMSF) | Minimal fluctuations in the amino acid residues of the binding pocket. | The binding of the compound stabilizes the local protein structure. |
| Hydrogen Bond Analysis | Persistent hydrogen bonds between the amide and amino groups of the ligand and polar residues of the protein. | Key electrostatic interactions contribute to binding affinity. |
| Solvent Accessible Surface Area (SASA) | A decrease in the SASA of the cyclohexyl group upon binding. | The hydrophobic cyclohexyl moiety is likely buried within a non-polar pocket of the protein, contributing to binding. |
These predicted findings, based on general principles and studies of analogous compounds, underscore the utility of MD simulations in understanding the dynamic nature of this compound and its interactions at a molecular level.
Structure-Activity Relationship (SAR) Studies based on Computational Data (Chemical Insights)
The cyclohexyl ring is a key feature contributing to the molecule's lipophilicity and steric bulk. Computational SAR studies on related compounds often reveal that the size and nature of this hydrophobic group are critical for activity. nih.gov For instance, replacing the cyclohexyl ring with smaller (e.g., cyclopropyl) or larger (e.g., adamantyl) cycloalkyl groups, or with aromatic rings, would likely alter the binding affinity and selectivity for a biological target. The stereochemistry of the attachment of the cyclohexyl group to the propanamide backbone is also expected to be crucial for optimal interactions within a chiral binding pocket.
The amino group and the amide functionality of the propanamide portion are capable of forming hydrogen bonds, which are often vital for anchoring a molecule to its target. Computational models can predict the ideal positioning of these groups for maximal interaction. Modifications such as N-alkylation of the amino group or the amide nitrogen would alter their hydrogen bonding capacity and could lead to a significant change in biological activity.
A hypothetical computational SAR study on this compound could involve the systematic in-silico modification of the parent structure and the subsequent prediction of binding affinity to a target receptor. The results of such a study could be summarized as follows:
| Structural Modification | Predicted Impact on Activity | Rationale |
| Replacement of Cyclohexyl with Phenyl | Potentially increased affinity | Aromatic interactions (pi-pi stacking) with the receptor may be possible. |
| Introduction of a Hydroxyl Group on the Cyclohexyl Ring | Potentially decreased or altered activity | Increased polarity may disrupt hydrophobic interactions, but could also introduce a new hydrogen bonding opportunity. |
| Methylation of the Amine Group | Likely decreased affinity | Steric hindrance and loss of a hydrogen bond donor. |
| Conversion of the Amide to a Carboxylic Acid | Significant change in properties and likely activity | Introduction of a negative charge would drastically alter electrostatic interactions. |
These computational insights, derived from the principles of medicinal chemistry and studies on analogous structures, provide a framework for understanding the structure-activity relationships of this compound and guide the design of new derivatives with potentially improved properties.
Applications of R 2 Amino 3 Cyclohexylpropanamide As a Chiral Building Block in Complex Molecular Synthesis
Role in the Asymmetric Synthesis of Diverse Molecules
The inherent chirality of (R)-2-amino-3-cyclohexylpropanamide is leveraged in asymmetric synthesis to introduce a specific stereocenter into a target molecule, influencing its three-dimensional structure and, consequently, its biological activity.
Precursor to Chiral Amino Acid Derivatives and Peptidomimetics
This compound is a direct precursor to the corresponding amino acid, (R)-cyclohexylalanine, and its derivatives, which are incorporated into peptidomimetics to enhance their properties. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved stability, bioavailability, and receptor selectivity. The incorporation of unnatural amino acids like cyclohexylalanine can enforce specific conformations in the peptide backbone, which is crucial for binding to biological targets. rsc.org
The synthesis of highly constrained novel α-amino acid derivatives often utilizes chiral auxiliaries to control stereoselectivity. For instance, research has shown the synthesis of (2R/3S) and (2S/3R)-2-(tert-butoxycarbonylamino)-3-cyclohexyl-3-phenylpropanoic acids with high stereoselectivity. These compounds are attractive for incorporation into peptidomimetic structures due to their conformational constraints, which can provide valuable information on receptor-site interactions and optimize therapeutic activity.
The general strategy involves using a chiral auxiliary, such as an Evans' auxiliary (e.g., 4(R)-4-phenyl-oxazolidin-2-one), to direct the stereoselective formation of new chiral centers. The resulting conformationally-constrained amino acids, featuring the cyclohexyl group, are then used to build peptidomimetic ligands with potential biological activities.
Table 1: Examples of Chiral Amino Acid Derivatives from Related Precursors
| Derivative Name | Synthetic Approach | Key Feature | Potential Application |
|---|---|---|---|
| (2R/3S)-2-(tert-butoxycarbonylamino)-3-cyclohexyl-3-phenylpropanoic acid | Asymmetric Michael addition, azidation, and hydrogenolysis using an Evans' auxiliary | Highly conformationally constrained due to two chiral centers | Building block for peptidomimetics |
| (2S/3R)-2-(tert-butoxycarbonylamino)-3-cyclohexyl-3-phenylpropanoic acid | Asymmetric Michael addition, azidation, and hydrogenolysis using an Evans' auxiliary | Highly conformationally constrained due to two chiral centers | Building block for peptidomimetics |
Incorporation into Complex Molecular Architectures (e.g., BACE1 Inhibitors, Bradykinin (B550075) B1 Receptor Antagonists)
The chiral scaffold provided by cyclohexylalanine derivatives is found in various complex, biologically active molecules. The cyclohexyl group often occupies hydrophobic pockets in enzyme active sites or receptors, contributing to binding affinity.
BACE1 Inhibitors: The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key target for the development of treatments for Alzheimer's disease. nih.govnih.gov The design of potent BACE1 inhibitors often involves incorporating fragments that can fit into the enzyme's active site. nih.gov While direct synthesis from this compound is not explicitly detailed in broad literature, the structures of some BACE1 inhibitors feature moieties where this building block could be conceptually employed. For example, the development of potent BACE1 inhibitors has led to complex structures like N-(3-((3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-3,6-dihydro-2H-1,4-oxazin-3-yl)-4-fluorophenyl)-5-cyano-3-methylpicolinamide, highlighting the intricate stereochemical demands for efficacy. nih.gov The synthesis of such complex molecules requires versatile chiral building blocks to construct the required three-dimensional architecture. nih.gov
Bradykinin B1 Receptor Antagonists: The bradykinin B1 receptor is implicated in pain and inflammation, making its antagonists potential therapeutic agents. nih.gov The development of potent and selective B1 antagonists has resulted in complex peptide and non-peptide molecules. nih.gov For instance, modifications to peptidic structures, including the incorporation of unnatural amino acids, have led to antagonists with picomolar affinity. nih.gov The design of these antagonists often involves replacing standard amino acid residues with structures that provide specific conformational constraints or improved binding interactions, a role for which cyclohexylalanine and its derivatives are well-suited.
Synthesis of Chiral Heterocyclic Compounds
Amino acids and their derivatives are versatile starting materials for the synthesis of chiral heterocyclic compounds, which are core structures in many pharmaceuticals. thieme.de The functional groups of this compound—the primary amine, the amide, and the chiral center—can be manipulated through cyclization reactions to form various ring systems like piperidinones, lactams, and other nitrogen-containing heterocycles.
For example, a general approach in heterocyclic synthesis involves intramolecular reactions where a nucleophilic group (like the amine) attacks an electrophilic center. While specific examples starting directly from this compound are specialized, the well-established chemistry of amino acids supports its utility in this area. Asymmetric synthesis of three-membered rings like cyclopropanes and aziridines from chiral precursors is a fundamental strategy to create enantiomerically enriched compounds. e-bookshelf.de The principles of using chiral substrates to induce stereocontrol are directly applicable to the cyclization of derivatives of this compound to generate larger, more complex heterocyclic systems. researchgate.netresearchgate.net
Development of Chiral Catalysts and Ligands for Asymmetric Transformations
The chiral structure of this compound makes it a candidate for development into a chiral ligand for asymmetric catalysis. In this application, the chiral ligand coordinates to a metal center, creating a chiral environment that forces a chemical reaction to proceed stereoselectively, yielding one enantiomer of the product in excess.
Amino acids and their derivatives are frequently used as precursors for chiral ligands. capes.gov.br For example, C2-symmetric chiral N,N′-dioxide ligands, which are effective in a variety of asymmetric reactions, can be synthesized from readily available amino acids. capes.gov.br The amide and amine groups of this compound can be chemically modified to create bidentate or polydentate ligands capable of coordinating with metals like ruthenium, rhodium, or palladium. The bulky cyclohexyl group can provide steric hindrance that helps to control the enantioselectivity of the catalyzed reaction.
Table 2: Potential Asymmetric Reactions Using Catalysts Derived from Amino Acids
| Reaction Type | Metal | Ligand Type | Role of Chiral Amino Acid |
|---|---|---|---|
| Asymmetric Hydrogenation | Ruthenium, Iridium | Chiral Bisphosphines | Precursor to the chiral ligand backbone |
| Asymmetric Olefin Metathesis | Ruthenium | Anionic Amino Acid Ligands | Direct use as a ligand via anionic exchange |
| Asymmetric C-H Functionalization | Palladium | Mono-N-Protected Amino Acids | Acts as a bifunctional ligand |
Construction of Supramolecular Assemblies and Advanced Materials (e.g., Enzyme-Responsive Hydrogels)
The self-assembly of small molecules into larger, ordered structures is the basis of supramolecular chemistry and the development of advanced materials like hydrogels. Peptides are particularly effective building blocks for these materials due to their ability to form specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. nih.gov
This compound, as a derivative of the amino acid cyclohexylalanine, can be incorporated into short peptide sequences. The hydrophobic and bulky cyclohexyl side chain can play a crucial role in driving the self-assembly process to form nanofibers, which then entangle to create a hydrogel network. nih.gov These hydrogels can encapsulate large amounts of water and are often biocompatible, making them suitable for biomedical applications like drug delivery and tissue engineering. nih.govnih.gov
Furthermore, these materials can be designed to be "smart" or responsive to specific stimuli. For example, by incorporating a peptide sequence that is a substrate for a particular enzyme, an enzyme-responsive hydrogel can be created. The gel remains stable until the target enzyme is introduced, which then cleaves the peptide linkers, causing the hydrogel to disassemble and release its cargo. The incorporation of residues like cyclohexylalanine can influence the mechanical properties and the release profile of these hydrogels. researchgate.net
Future Directions and Emerging Research Avenues for R 2 Amino 3 Cyclohexylpropanamide Research
Development of Novel and Sustainable Synthetic Routes
The traditional methods for synthesizing amino acid derivatives are often resource-intensive and can generate significant waste. The future of synthesizing (R)-2-amino-3-cyclohexylpropanamide will heavily lean towards the development of more efficient and environmentally benign methodologies.
Key areas of focus will include:
Chemoenzymatic Synthesis: This approach combines the best of chemical and enzymatic catalysis. Researchers are increasingly using enzymes for asymmetric synthesis to produce optically pure amino acids, which is a critical requirement for many pharmaceutical applications. researchgate.net Strategies similar to the chemoenzymatic synthesis of 2-amino-3-(2,2′-bipyridinyl)propanoic acids could be adapted, potentially using enzymes to introduce the chirality and key functionalities with high selectivity, thereby reducing the need for complex purification steps. researchgate.net
Green Catalysts: The use of novel, recoverable, and environmentally friendly catalysts is a major trend. Research into nanocatalysts, such as Na2CaP2O7, for one-pot synthesis of related heterocyclic compounds like 2-amino-3-cyanopyridine (B104079) derivatives, highlights a promising path. mdpi.com Adopting similar solid-phase or heterogeneous catalysts for the synthesis of this compound could simplify catalyst recovery and reuse, minimizing waste and cost. mdpi.com
Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis in terms of safety, scalability, and process control. Implementing a flow-based synthesis for this compound would allow for precise control of reaction parameters, potentially leading to higher yields and purity while minimizing reaction times.
One-Pot Reactions: Multi-component, one-pot reactions are highly efficient as they reduce the number of intermediate isolation and purification steps. Designing a convergent synthesis where the cyclohexyl ring, the amino group, and the amide functionality are assembled in a single reaction vessel would represent a significant leap in efficiency. mdpi.com
| Synthetic Strategy | Potential Advantages for this compound |
| Chemoenzymatic Synthesis | High enantioselectivity, mild reaction conditions, reduced byproducts. researchgate.net |
| Green Catalysis | Catalyst reusability, reduced environmental impact, potentially solvent-free conditions. mdpi.com |
| Flow Chemistry | Improved safety and scalability, precise process control, higher consistency. |
| One-Pot Reactions | Increased efficiency, reduced waste and solvent use, time and cost savings. mdpi.com |
Application of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring
To optimize the novel synthetic routes discussed above, real-time understanding of the reaction progress is crucial. Advanced spectroscopic techniques are moving from post-reaction analysis to in-situ, real-time monitoring, providing dynamic information about reaction kinetics, intermediate formation, and endpoint determination.
Future applications in the context of this compound synthesis include:
Process Analytical Technology (PAT): Techniques like in-line refractive index (RI) measurement have been successfully used for real-time monitoring of solid-phase peptide synthesis (SPPS). schmidt-haensch.com This method tracks changes in the concentration of dissolved species, allowing for precise monitoring of coupling and deprotection steps. schmidt-haensch.com Applying similar PAT tools to the synthesis of this compound would enable better control and optimization.
Fluorescent Probes: The development of fluorescent probes that can specifically interact with reactants, intermediates, or products could offer a highly sensitive method for in-situ monitoring. For instance, fluorescent stem peptide mimics have been created to quantify and localize enzymatic crosslinking activity in live bacteria. nih.gov A bespoke fluorescent probe could be designed to monitor the formation of the amide bond or the incorporation of the cyclohexyl group in real-time.
Molecular Sensitised Probes: Recent advancements include the use of molecularly sensitised scanning probe microscopy tips to identify specific amino acids within a peptide sequence. nih.gov This highlights the potential for developing highly specific probes that can distinguish between the starting materials and the final product with high spatial and chemical resolution, offering unprecedented insight into the reaction mechanism on a molecular level. nih.gov
Raman and Infrared Spectroscopy: In-situ Raman and Fourier-transform infrared (FTIR) spectroscopy are powerful tools for tracking changes in chemical bonds during a reaction. These techniques could be employed to monitor the key bond formations in the synthesis of this compound without the need for sample extraction.
| Spectroscopic Technique | Application in Synthesis Monitoring | Potential Insights |
| Refractive Index (RI) | Real-time monitoring of reactant consumption and product formation in solution. schmidt-haensch.com | Reaction kinetics, endpoint determination. schmidt-haensch.com |
| Fluorescent Probes | High-sensitivity tracking of specific molecular species. nih.gov | Localization and quantification of product formation. nih.gov |
| Molecular Sensitised Probes | High-resolution identification of specific chemical moieties. nih.gov | Mechanistic details at the molecular level. nih.gov |
| Raman/FTIR Spectroscopy | In-situ tracking of changes in functional groups. | Real-time structural information, intermediate detection. |
Integration of Artificial Intelligence and Machine Learning in Predictive Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid exploration of vast chemical spaces and the prediction of molecular properties and reaction outcomes. acs.org
For this compound, AI and ML can accelerate research in several key areas:
Predictive Design of Derivatives: ML models, trained on large datasets of existing molecules, can predict the physicochemical and biological properties of novel derivatives of this compound. nih.gov This allows for the in-silico screening of thousands of potential new compounds for desired characteristics, such as enhanced binding affinity to a biological target or improved material properties, before committing to costly and time-consuming synthesis. the-scientist.commit.edu
Synthesis Route Optimization: AI can be used to map and evaluate potential synthetic pathways. acs.org By analyzing vast databases of chemical reactions, ML algorithms can suggest the most efficient and sustainable routes, predict reaction yields, and identify optimal reaction conditions, significantly reducing the experimental burden of process development. acs.org
Generative Chemistry: Generative AI models can design entirely new molecules based on a set of desired properties. youtube.com Researchers could use such models to generate novel structures based on the this compound scaffold, potentially leading to the discovery of compounds with unprecedented functions. youtube.com These models can be combined with multi-objective optimization algorithms to balance properties like activity, stability, and synthetic feasibility. youtube.com
Exploration of New Chemical Reactivity Profiles and Material Science Applications (Focus on Chemical Interactions)
Beyond its role as a building block, the inherent chemical features of this compound—the chiral center, the primary amine, the amide group, and the bulky, lipophilic cyclohexyl group—offer intriguing possibilities for new chemical transformations and applications in material science.
Future research will likely focus on:
Novel Polymer Development: The amine and the potential for modifying the amide group make this compound a candidate for polymerization reactions. It could be incorporated into polyamide or other polymer backbones to create materials with unique properties, such as controlled biodegradability or specific recognition capabilities conferred by the chiral cyclohexyl side chain.
Self-Assembling Materials: The combination of the hydrophilic amide and amino groups with the hydrophobic cyclohexyl group gives the molecule an amphiphilic character. This could be exploited to create self-assembling systems like micelles, vesicles, or hydrogels. The conformation of β-peptides incorporating cyclohexane (B81311) amino acids has been shown to favor stable secondary structures, a principle that could be applied to design new foldamers and self-assembling materials. chemrxiv.org
Functionalized Nanoparticles: The amine group provides a convenient handle for conjugating the molecule to the surface of nanoparticles. Cyclic scaffolds like cyclohexyl are already used in lipid-like nanoparticles for mRNA delivery. mdpi.com Attaching this compound could modify the surface properties of nanoparticles, potentially improving their biocompatibility, cellular uptake, or targeting capabilities.
Bioactive Conjugates: The chemical reactivity of the molecule can be used to link it to other molecules of interest. For example, its structural similarity to components of novel cyclohexyl-amide antibacterials that target bacterial topoisomerases suggests its potential as a scaffold in medicinal chemistry. nih.govnih.gov Researchers could explore its use as a fragment in the design of new enzyme inhibitors or as a carrier to improve the pharmacokinetic properties of other drugs.
| Research Area | Focus of Chemical Interaction | Potential Application |
| Polymer Chemistry | Amine/amide reactivity for polymerization. | Creation of novel biodegradable or functional polymers. |
| Supramolecular Chemistry | Amphiphilic nature driving self-assembly. | Development of hydrogels, micelles, or foldamers. chemrxiv.org |
| Material Science | Covalent attachment via the amine group. | Surface functionalization of nanoparticles for drug delivery. mdpi.com |
| Medicinal Chemistry | Use as a scaffold or fragment in drug design. | Development of new bioactive compounds, such as enzyme inhibitors. nih.govnih.gov |
Q & A
Q. What are the standard methods for synthesizing (R)-2-amino-3-cyclohexylpropanamide with high enantiomeric purity?
The synthesis typically involves stereoselective amidation of a cyclohexyl-substituted propanamide precursor. Key steps include:
- Chiral resolution : Use of chiral auxiliaries or enzymes (e.g., lipases) to separate enantiomers .
- Asymmetric catalysis : Employing transition-metal catalysts (e.g., Rh or Ru complexes) to control stereochemistry during bond formation .
- Validation : Confirm enantiopurity via chiral HPLC or polarimetry, ensuring >99% enantiomeric excess (ee) .
Q. How can researchers assess the purity and structural integrity of this compound?
Analytical workflows include:
- NMR spectroscopy : 1H and 13C NMR to verify cyclohexyl and amide proton environments .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C10H18N2O) .
- HPLC : Reverse-phase or chiral chromatography to detect impurities (<0.5%) and validate retention time consistency .
Q. What solvents and reaction conditions are optimal for preserving the stability of this compound in vitro?
Stability studies recommend:
- Storage : -20°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis .
- Solvents : Use anhydrous DMSO or DMF for solubility; avoid protic solvents (e.g., water, methanol) for long-term storage .
- pH control : Maintain neutral to slightly acidic conditions (pH 5–7) to stabilize the amide bond .
Advanced Research Questions
Q. How do stereochemical variations (e.g., R vs. S enantiomer) influence the biological activity of 2-amino-3-cyclohexylpropanamide derivatives?
Comparative studies require:
- Enantiomer-specific assays : Test each enantiomer in receptor-binding or enzyme-inhibition models (e.g., GPCRs, proteases) .
- Molecular docking : Simulate interactions between the cyclohexyl group and hydrophobic binding pockets to rationalize activity differences .
- Pharmacokinetics : Measure metabolic stability (e.g., liver microsome assays) to correlate stereochemistry with bioavailability .
Q. What experimental strategies resolve contradictory data on the compound’s enzyme inhibition potency across studies?
Address discrepancies via:
- Assay standardization : Use identical buffer systems (e.g., Tris-HCl vs. phosphate) and enzyme sources (e.g., recombinant vs. tissue-extracted) .
- Dose-response validation : Repeat experiments with a wider concentration range (e.g., 1 nM–100 µM) and calculate IC50 with nonlinear regression .
- Statistical rigor : Apply ANOVA or t-tests (p < 0.05) to assess inter-study variability, reporting confidence intervals .
Q. How can computational modeling guide the design of this compound analogs with enhanced selectivity?
Methodological steps include:
- QSAR modeling : Correlate substituent electronegativity or steric bulk with activity using regression analysis .
- Free-energy perturbation (FEP) : Predict binding affinity changes upon modifying the cyclohexyl or amide moieties .
- ADMET prediction : Use tools like SwissADME to prioritize analogs with favorable toxicity and permeability profiles .
Data Analysis & Validation
Q. What statistical approaches are recommended for analyzing dose-dependent effects in pharmacological studies?
- Nonlinear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values with 95% CI .
- Outlier detection : Use Grubbs’ test or Dixon’s Q-test to exclude anomalous data points .
- Reproducibility : Report n ≥ 3 biological replicates and use Cohen’s d to quantify effect sizes .
Q. How should researchers validate the specificity of this compound in target-binding assays?
- Competitive binding : Co-incubate with excess unlabeled ligand to confirm displacement .
- Negative controls : Use enantiomerically pure (S)-isomer or structurally unrelated compounds to rule off-target effects .
- Cross-validation : Combine SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to corroborate binding kinetics .
Ethical & Reporting Standards
Q. What ethical guidelines apply to studies involving this compound in preclinical models?
Q. How to ensure compliance with journal-specific formatting for structural and analytical data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
